N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide
Description
N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (CAS: 338423-96-4) is a sulfonamide-containing propanamide derivative with the molecular formula C₁₆H₁₆ClNO₄S and a molar mass of 353.82 g/mol . Its structure features:
- A 4-chlorophenyl group attached to the amide nitrogen.
- A 2-hydroxy-2-methyl moiety on the propanamide backbone.
- A 4-methylphenylsulfonyl group at the 3-position.
Its synthesis typically involves multi-step protocols, including sulfonylation and amidation reactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-3-9-15(10-4-12)24(22,23)11-17(2,21)16(20)19-14-7-5-13(18)6-8-14/h3-10,21H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVZGHJGPCUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have a wide range of biological activities, suggesting that this compound may interact with multiple targets.
Mode of Action
It’s known that similar compounds can act as carbonic anhydrase inhibitors, suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been reported to possess antiviral activity, suggesting that this compound might interfere with viral replication pathways.
Pharmacokinetics
The compound’s structure suggests that it might be well absorbed and distributed in the body due to its lipophilic nature.
Result of Action
Similar compounds have been reported to possess antiviral activity, suggesting that this compound might inhibit viral replication at the cellular level.
Biological Activity
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological effects, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound’s chemical structure can be represented as follows:
- Molecular Formula : C16H18ClNO3S
- Molecular Weight : 335.84 g/mol
This compound features a sulfonamide group, which is known for its pharmacological properties, particularly in antibacterial and enzyme inhibition contexts.
1. Antibacterial Activity
Research has demonstrated that various sulfonamide derivatives exhibit significant antibacterial properties. The synthesized this compound was evaluated against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound could be further explored as a potential antibacterial agent.
2. Enzyme Inhibition
The compound also exhibited significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications, especially in neurodegenerative diseases and gastrointestinal disorders.
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 85% |
These results indicate that the compound could serve as a lead for developing new enzyme inhibitors.
3. Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (A375).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
The low IC50 values indicate potent cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.
Study on Antibacterial Efficacy
A study conducted by Omar et al. (2020) evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The study concluded that this compound showed significant inhibition against Salmonella typhi, highlighting its potential in treating bacterial infections.
Study on Enzyme Inhibition
Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that the compound effectively inhibited AChE and urease activities. The study utilized docking simulations to elucidate the binding interactions between the compound and the target enzymes, confirming its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Backbone Modifications: The target compound contains a 2-hydroxy-2-methylpropanamide backbone, which is absent in compounds like 7k and 7l (oxadiazole-sulfanyl-propanamide derivatives) . Propanamide, N-[(4-methylphenyl)sulfonyl]- lacks the chlorophenyl and hydroxy groups, resulting in reduced steric hindrance and molecular weight .
Substituent Effects :
- Positional Isomerism : Compounds 7k (2-ethylphenyl) and 7l (4-ethylphenyl) demonstrate how substituent position alters melting points (66–68°C vs. 77–79°C) despite identical molecular formulas .
- Sulfur Linkages : The phenylsulfonyl group in the target compound contrasts with the phenylsulfanyl group in N-(4-chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide , where the sulfur atom is less oxidized, reducing polarity .
Synthetic Complexity :
- The target compound requires multi-step synthesis (e.g., sulfonylation of propanamide precursors) , whereas Propanamide, N-[(4-methylphenyl)sulfonyl]- can be synthesized in high yields (93–99%) via direct sulfonylation .
Crystallographic Data :
- While the target compound lacks reported crystal data, structurally related compounds (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide ) exhibit hydrogen-bonded chains (N–H⋯O) and torsional angles (C–C–N–C = 176.6°) in their crystal lattices, suggesting similar conformational rigidity .
Research Implications
- Structure-Activity Relationships (SAR): The hydroxy and sulfonyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-polar analogs like N-(4-chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide .
- Thermal Stability : Higher melting points in compounds with para-substituted aryl groups (e.g., 7l ) suggest improved crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
